molecular formula C7H12O3 B1315346 5,8-Dioxaspiro[3.4]octane-2-methanol CAS No. 545882-60-8

5,8-Dioxaspiro[3.4]octane-2-methanol

Cat. No.: B1315346
CAS No.: 545882-60-8
M. Wt: 144.17 g/mol
InChI Key: LJVOOONKTBAYNA-UHFFFAOYSA-N
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Description

5,8-Dioxaspiro[3.4]octane-2-methanol is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol It is characterized by a spirocyclic structure containing two oxygen atoms and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dioxaspiro[3.4]octane-2-methanol typically involves the reaction of 5,8-Dioxaspiro[3.4]octane with methanol under specific conditions . The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the spirocyclic structure. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to meet industrial demands, ensuring consistent quality and purity of the compound. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 5,8-Dioxaspiro[3.4]octane-2-methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of the methanol group and the spirocyclic structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methanol group to a carboxylic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methanol group, where nucleophiles such as halides or amines replace the hydroxyl group.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group results in the formation of a carboxylic acid, while reduction leads to the corresponding alcohol.

Scientific Research Applications

5,8-Dioxaspiro[3.4]octane-2-methanol has a wide range of applications in scientific research :

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5,8-Dioxaspiro[3.4]octane-2-methanol involves its interaction with specific molecular targets and pathways . The methanol group and spirocyclic structure play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 5,8-Dioxaspiro[3.4]octane-2-methanol is unique due to the presence of the methanol group, which significantly influences its chemical reactivity and potential applications. The spirocyclic structure also contributes to its distinct properties, making it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

5,8-dioxaspiro[3.4]octan-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-5-6-3-7(4-6)9-1-2-10-7/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVOOONKTBAYNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477034
Record name 5,8-Dioxaspiro[3.4]octane-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

545882-60-8
Record name 5,8-Dioxaspiro[3.4]octane-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Palladium/carbon (10%) was added to a solution of 2-[(benzyloxy)methyl]-5,8-dioxaspiro[3.4]octane (22.0 gm, 94.0 mmol) (step c) in methanol and the mixture was stirred at room temperature under hydrogen balloon for about 4 hours. It was filtered through celite bed and residue was washed with methanol. The combined filtrate was concentrated under reduced pressure.
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